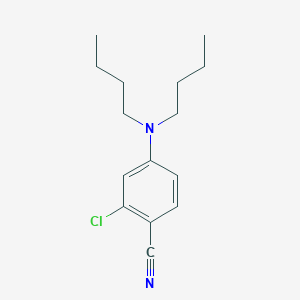

2-Chloro-4-(dibutylamino)benzonitrile

Description

Contextual Overview of Nitrile Chemistry and Substituted Benzonitriles

The nitrile group (-C≡N) is a cornerstone of organic synthesis, prized for its stability and its capacity for transformation into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. asianpubs.org Benzonitriles, which are aromatic compounds containing a nitrile substituent, are versatile intermediates in the synthesis of fine chemicals, dyes, and agricultural products. rsc.org

The nitrile group is strongly electron-withdrawing, which influences the electronic properties of the benzene (B151609) ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions. nih.gov In medicinal chemistry, the nitrile group can act as a bioisostere for carbonyl groups, forming hydrogen bonds with biological targets, and is found in numerous pharmaceuticals. nih.gov The synthesis of benzonitriles can be achieved through various methods, including the dehydration of amides or aldoximes and the cyanation of aryl halides. asianpubs.orgrsc.org

Significance of Chloroarene and Dibutylamino Moieties in Synthetic Design

The presence of both a chloroarene and a dibutylamino group on the benzonitrile (B105546) ring provides a powerful combination of features for synthetic design.

Chloroarenes are aryl compounds containing one or more chlorine atoms. The carbon-chlorine bond in chloroarenes is a key functional handle for synthetic chemists. It is particularly valuable in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. acs.orgnih.gov These reactions are fundamental in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Although less reactive than their bromo or iodo counterparts, chloroarenes are often more cost-effective and readily available, making them attractive starting materials for large-scale synthesis. nih.gov The chlorine atom in 2-Chloro-4-(dibutylamino)benzonitrile activates the molecule for such coupling reactions, providing a site for further molecular elaboration. nih.gov

The dibutylamino group (–N(C₄H₉)₂) is a tertiary amine with two butyl chains. This moiety has several important functions. Firstly, it is a strong electron-donating group, which significantly increases the electron density of the aromatic ring. This electronic effect can influence the molecule's reactivity, as well as its photophysical properties, such as absorption and fluorescence. mdpi.com Secondly, the bulky and nonpolar butyl chains enhance the molecule's solubility in organic solvents, which is a practical advantage in many reaction setups. mdpi.com In the context of materials science, tertiary amino groups are often incorporated into dyes and other functional materials to tune their electronic and optical characteristics. mdpi.com

Rationale for Dedicated Academic Investigation of this compound

The specific arrangement of functional groups in this compound provides a clear rationale for its investigation. The molecule is a classic example of a "push-pull" system, where the electron-donating dibutylamino group is in conjugation with the electron-withdrawing nitrile group. This electronic configuration is known to give rise to interesting optical properties, including solvatochromism (color change with solvent polarity) and fluorescence, making the compound a potential scaffold for novel dyes or molecular sensors. mdpi.com

Furthermore, the compound serves as a trifunctional intermediate. Each group offers a distinct pathway for chemical modification:

The chloro group is a prime site for palladium-catalyzed cross-coupling to introduce new aryl, alkyl, or amino substituents. nih.gov

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings.

This multifunctionality makes it a valuable building block for combinatorial chemistry and the targeted synthesis of complex molecules, such as those investigated for pharmaceutical or materials science applications. For instance, related structures are used as intermediates in the synthesis of therapeutically active compounds. google.com

Scope and Objectives of Advanced Research Endeavors on the Compound

Given its chemical architecture, advanced research on this compound would likely focus on several key areas. A primary objective would be to explore its utility as a versatile synthetic intermediate. This would involve systematically reacting the chloro and nitrile groups to generate a library of new, more complex compounds.

Specific research objectives could include:

Synthesis of Novel Dyes and Pigments: Investigating its potential as a precursor for chromophores by leveraging its push-pull electronic structure. Modifications at the chloro position could be used to extend the conjugated system and fine-tune the color and photophysical properties.

Development of Pharmaceutical Intermediates: Using the compound as a scaffold to build molecules with potential biological activity. The combination of an aromatic core with diverse functional handles is a common strategy in drug discovery.

Creation of Materials for Electronics: Exploring its use in synthesizing materials for organic electronics, where molecules with tailored electron-donating and -accepting properties are highly sought after.

Mechanistic Studies: Investigating how the interplay between the three functional groups affects the reactivity at each site. For example, studying how the strong electron-donating dibutylamino group influences the rate and outcome of cross-coupling reactions at the chloro position.

Ultimately, the value of this compound lies in its potential as a molecular scaffold, offering chemists a reliable and adaptable starting point for the construction of a wide range of functional organic molecules.

Structure

3D Structure

Properties

CAS No. |

821777-08-6 |

|---|---|

Molecular Formula |

C15H21ClN2 |

Molecular Weight |

264.79 g/mol |

IUPAC Name |

2-chloro-4-(dibutylamino)benzonitrile |

InChI |

InChI=1S/C15H21ClN2/c1-3-5-9-18(10-6-4-2)14-8-7-13(12-17)15(16)11-14/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

JWOSFAKJXZFDHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=CC(=C(C=C1)C#N)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Chloro 4 Dibutylamino Benzonitrile and Its Precursors

Strategic Retrosynthetic Pathways and Mechanistic Considerations

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.come3s-conferences.org For 2-Chloro-4-(dibutylamino)benzonitrile, the primary disconnections involve the carbon-nitrogen (C-N) bond of the dibutylamino group and the carbon-carbon (C-CN) bond of the nitrile group.

Two logical retrosynthetic pathways emerge:

Pathway A: Late-stage Amination. This pathway involves the formation of the C-N bond as a final key step. The disconnection of the C-N bond between the aromatic ring and the nitrogen of the dibutylamino group leads to dibutylamine (B89481) and a 2,4-dichlorobenzonitrile (B1293624) precursor. The forward reaction would involve the substitution of the chlorine at the C4 position with dibutylamine.

Pathway B: Late-stage Cyanation. This approach prioritizes the introduction of the nitrile group in the final stages. Disconnecting the C-CN bond suggests a precursor such as 1,3-dichloro-4-(dibutylamino)benzene, which would undergo a cyanation reaction to yield the target molecule.

Mechanistic Considerations: The forward synthesis based on these pathways would rely on well-established reaction mechanisms. For Pathway A, a Nucleophilic Aromatic Substitution (SNAr) is a primary consideration. byjus.com The electron-withdrawing nitrile group on the 2,4-dichlorobenzonitrile precursor activates the ring, particularly at the para-position (C4), for attack by a nucleophile like dibutylamine. libretexts.orgmasterorganicchemistry.com Alternatively, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, could be employed. wikipedia.org For Pathway B, the introduction of the cyano group can be achieved through palladium-catalyzed cyanation reactions, which have become a more versatile and less toxic alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.govrsc.org

Figure 1: Retrosynthetic analysis of this compound showing two primary disconnection pathways.

Figure 1: Retrosynthetic analysis of this compound showing two primary disconnection pathways.Development and Refinement of Novel Synthetic Routes

Modern synthetic chemistry offers a diverse toolkit for constructing molecules like this compound. The refinement of these methods focuses on improving yields, functional group tolerance, and reaction conditions.

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-N and C-C bonds. The Buchwald-Hartwig amination, in particular, is a powerful method for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction would be central to Pathway A, coupling dibutylamine with 2,4-dichlorobenzonitrile. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and base (e.g., NaOt-Bu, Cs₂CO₃) is critical for achieving high yields and preventing side reactions. researchgate.netbeilstein-journals.org

Similarly, palladium-catalyzed cyanation is a state-of-the-art method for Pathway B. researchgate.net This transformation typically uses a palladium catalyst in conjunction with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are less acutely toxic than alkali metal cyanides. nih.govresearchgate.net The efficiency of these reactions is also highly dependent on the ligand choice and reaction conditions. rsc.org

| Reaction Type | Aryl Halide Precursor | Coupling Partner | Catalyst System (Example) | Conditions (Example) | Yield (%) |

| Buchwald-Hartwig Amination | 2,4-Dichlorobenzonitrile | Dibutylamine | Pd₂(dba)₃ / XPhos / NaOt-Bu | Toluene (B28343), 100 °C | High |

| Palladium-Catalyzed Cyanation | 3-Chloro-4-(dibutylamino)bromobenzene | Zn(CN)₂ | Pd(PPh₃)₄ | DMF, 80 °C | Good |

| This table presents hypothetical yet plausible conditions for the synthesis of this compound based on established palladium-catalyzed methods. |

The SNAr mechanism is a fundamental pathway for functionalizing electron-deficient aromatic rings. wikipedia.org In the context of synthesizing this compound, this reaction is highly relevant for the amination of a precursor like 2,4-dichlorobenzonitrile. The reaction proceeds via a two-step addition-elimination mechanism. byjus.comiscnagpur.ac.in First, the nucleophile (dibutylamine) attacks the carbon atom bearing a leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups (like -CN and -NO₂) positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com In 2,4-dichlorobenzonitrile, the nitrile group at C1 strongly activates the chloride at C4 for substitution.

| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

| 2-Fluorobenzonitrile | Piperidine | Water | DIPEA/Na₂CO₃ | Reflux | ~40 |

| 2,4-Dinitrochlorobenzene | Hydroxide | Water | NaOH | Room Temp. | High |

| 4-Chloronitrobenzene | Hydroxide | - | NaOH | 130 | Product Formed |

| This interactive table showcases examples of SNAr reactions, illustrating the influence of substrates and conditions on the outcome. libretexts.orgrsc.org |

The introduction of the nitrile functional group is a crucial transformation in organic synthesis. While traditional methods like the Sandmeyer reaction (from an aniline (B41778) via a diazonium salt) and the Rosenmund-von Braun reaction (using stoichiometric copper(I) cyanide) are historically important, modern approaches often favor transition-metal catalysis for its milder conditions and broader functional group tolerance. nih.gov

Palladium-catalyzed cyanation of aryl halides and triflates has emerged as a particularly robust method. rsc.orgresearchgate.net These reactions can utilize various cyanide sources, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity and manageable reactivity. researchgate.net The success of these reactions often hinges on overcoming catalyst deactivation by the cyanide ion, which can be achieved through careful selection of ligands and additives. nih.govnih.gov

| Cyanation Method | Substrate Type | Cyanide Source | Catalyst System (Example) | Key Features |

| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Stoichiometric Cu(I) | Classic method; requires diazonium salt intermediate |

| Rosenmund-von Braun | Aryl Halide | CuCN | Stoichiometric Cu(I) | High temperatures often required |

| Palladium-Catalyzed | Aryl Halide/Triflate | Zn(CN)₂ | Pd(dppf)Cl₂ | Milder conditions; good functional group tolerance |

| Nickel-Catalyzed | Aryl Chloride | Zn(CN)₂ | NiCl₂(dppf) / Zn | Cost-effective catalyst for aryl chlorides |

| This interactive table compares different methods for introducing a nitrile group onto an aromatic ring. |

The construction of the dibutylamino moiety on the benzonitrile (B105546) core can be accomplished through the key synthetic strategies of SNAr or palladium-catalyzed Buchwald-Hartwig amination. The choice between these two powerful methods often depends on the specific precursor available and the desired reaction conditions.

If the precursor is an aryl halide activated by an ortho or para electron-withdrawing group (e.g., 2,4-dichlorobenzonitrile), SNAr with dibutylamine is often a direct and efficient route. This reaction is typically performed in a polar aprotic solvent like DMSO or DMA, sometimes with the addition of a base to neutralize the generated HCl.

Alternatively, the Buchwald-Hartwig amination offers greater versatility, as it does not strictly require an activated aryl halide. wikipedia.org This palladium-catalyzed method can couple dibutylamine with a range of aryl chlorides, bromides, or triflates under relatively mild conditions. The development of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of even challenging substrates. researchgate.netnih.gov

Optimization of Reaction Parameters and Yields for Enhanced Efficiency

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the process is efficient and scalable. For any of the synthetic routes toward this compound, several parameters must be carefully considered. queensu.ca

Catalyst System: In transition-metal-catalyzed reactions, the choice of metal precursor (e.g., Pd(OAc)₂, [Pd(crotyl)Cl]₂) and, most importantly, the ligand (e.g., phosphines, N-heterocyclic carbenes) can dramatically influence reaction rate and selectivity. researchgate.netnih.gov

Solvent: The solvent affects the solubility of reagents and can influence the reaction mechanism. For instance, polar aprotic solvents (DMF, DMSO) are often preferred for SNAr reactions, while ethereal (dioxane, THF) or aromatic (toluene) solvents are common in Buchwald-Hartwig aminations.

Base: The choice and strength of the base are critical, particularly in cross-coupling reactions where it facilitates the catalytic cycle. Common bases include alkali metal tert-butoxides, carbonates, and phosphates.

Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion without promoting decomposition of reactants or products. Microwave irradiation can sometimes be used to accelerate reactions. beilstein-journals.org

Modern approaches to optimization often move beyond one-variable-at-a-time (OVAT) methods and employ statistical techniques like Design of Experiments (DoE) to efficiently explore the interplay between multiple variables.

| Parameter | Influence on Reaction | Example Optimization Goal |

| Ligand | Affects catalyst stability, activity, and steric environment. | Screen various phosphine ligands (e.g., XPhos, SPhos, DavePhos) to find the one giving the highest yield in a Buchwald-Hartwig amination. |

| Base | Influences deprotonation of the amine and regeneration of the catalyst. | Test different bases (NaOt-Bu, K₃PO₄, Cs₂CO₃) to minimize side reactions like hydrodehalogenation. |

| Solvent | Impacts solubility and reaction kinetics. | Compare reaction rates in toluene vs. dioxane to achieve faster conversion at a lower temperature. |

| Temperature | Controls the rate of reaction and potential for thermal degradation. | Lower the temperature to improve selectivity between reaction at the C4 vs. C2 position in an SNAr reaction. |

| This interactive table outlines key reaction parameters and their potential impact on the synthesis of this compound. |

Implementation of Green Chemistry Principles in Synthetic Protocols

Green chemistry aims to reduce the environmental impact of chemical processes by focusing on principles such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. researchgate.net The synthesis of substituted benzonitriles can be redesigned to incorporate these principles at various stages, from the creation of the nitrile group to the final substitution reactions.

A primary route to the target compound involves the nucleophilic aromatic substitution (SNAr) of a precursor like 2,4-dichlorobenzonitrile with dibutylamine. The synthesis of the benzonitrile core itself presents opportunities for green innovation. Traditional methods for converting aldehydes to nitriles often involve toxic reagents or harsh conditions. asianpubs.org Greener alternatives focus on catalysis and minimizing waste. For instance, the conversion of the corresponding benzaldehyde (B42025) to the nitrile can be achieved using hydroxylamine (B1172632) hydrochloride with recyclable catalysts like ferrous sulfate (B86663) or in novel solvent systems. asianpubs.org

A significant advancement in the green synthesis of benzonitriles is the use of ionic liquids (ILs). rsc.orgresearchgate.netnih.gov One proposed green route utilizes a Brønsted acidic ionic liquid which can act as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product recovery. rsc.orgnih.gov For example, a system using the ionic liquid [HSO3-b-Py]·HSO4 with paraxylene as a co-solvent has demonstrated 100% conversion and yield for benzonitrile synthesis from benzaldehyde at 120°C in 2 hours. rsc.org This approach is applicable to a variety of aromatic nitriles and represents a significant improvement over conventional methods that generate corrosive acid waste. rsc.orgresearchgate.net

Another key precursor, 2-chloro-4-aminobenzonitrile, can be synthesized by the reduction of 2-chloro-4-nitrobenzonitrile. prepchem.com While traditional methods may use stoichiometric reducing agents that produce significant waste, a greener approach involves catalytic hydrogenation using catalysts like palladium on carbon with hydrogen gas, where the only byproduct is water. This method offers high efficiency and significantly improves the atom economy and environmental profile of the process.

The final step, the attachment of the dibutylamino group, typically proceeds via an SNAr reaction. Green considerations for this step include the choice of solvent, base, and heating method. Replacing traditional high-boiling aprotic polar solvents like DMF or NMP with more benign alternatives such as anisole, cyclopentyl methyl ether (CPME), or even water, where feasible, can drastically reduce the environmental impact. The use of a recyclable base or a catalytic amount of a phase-transfer catalyst can also contribute to a greener process.

| Synthetic Step | Conventional Method | Green Chemistry Alternative | Key Advantages |

|---|---|---|---|

| Benzonitrile Formation (from Aldehyde) | Use of dehydrating agents (e.g., SOCl2, P2O5) or toxic cyanides. | Catalytic conversion using hydroxylamine in the presence of recyclable ionic liquids or FeSO4. asianpubs.orgrsc.org | Avoids hazardous reagents, simplifies purification, allows for catalyst recycling. rsc.org |

| Reduction of Nitro Group (e.g., 2-chloro-4-nitrobenzonitrile) | Stoichiometric metal reductants (e.g., SnCl2, Fe/HCl). | Catalytic hydrogenation (e.g., H2/Pd-C). | High atom economy (water as the only byproduct), catalyst is recyclable, milder conditions. |

| Nucleophilic Aromatic Substitution | High-boiling polar aprotic solvents (e.g., DMF, NMP); stoichiometric strong bases. | Use of greener solvents (e.g., CPME, anisole), recyclable bases, or phase-transfer catalysis. | Reduced solvent toxicity and waste, improved energy efficiency. |

Flow Chemistry Methodologies in Scalable Synthesis

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch synthesis, providing significant advantages in safety, efficiency, and scalability. nih.govjst.org.in For the synthesis of this compound, the application of flow chemistry is particularly relevant for the key nucleophilic aromatic substitution (SNAr) step, which is often exothermic and can be difficult to control on a large scale in batch reactors. vapourtec.comnih.gov

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors where they mix and react. jst.org.in This approach provides superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors or coiled tube reactors allows for extremely efficient heat transfer, mitigating the risks associated with exothermic SNAr reactions and enabling the use of higher temperatures to accelerate reaction rates safely. researchgate.net

For the synthesis of the target molecule, a solution of 2,4-dichlorobenzonitrile and a solution of dibutylamine (with a suitable base) would be separately pumped and combined at a T-mixer before entering a heated reactor coil. The reaction mixture would then flow through the reactor for a specific residence time, allowing the substitution to occur. The product stream emerging from the reactor can be directed to in-line purification or subsequent reaction steps, enabling a fully continuous multi-step synthesis. vapourtec.com

This methodology allows for rapid reaction optimization. High-throughput experimentation (HTE) techniques can be combined with flow systems to screen a wide range of conditions (solvents, bases, temperatures) in a short period, significantly accelerating process development. nih.gov Furthermore, scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the complex and often problematic re-optimization required for batch scale-up. vapourtec.com The inherent safety of handling smaller volumes of reactants at any given time makes flow chemistry particularly advantageous for reactions that may have thermal runaway risks in large batch reactors. researchgate.net

| Parameter | Batch Synthesis (SNAr Step) | Flow Chemistry Synthesis (SNAr Step) |

|---|---|---|

| Heat Transfer | Limited by surface area of the vessel; risk of local hot spots. | Excellent due to high surface-area-to-volume ratio; precise temperature control. researchgate.net |

| Safety | Higher risk with exothermic reactions and pressure build-up, especially at scale. | Inherently safer due to small reaction volumes at any given time. vapourtec.com |

| Reaction Time | Often several hours to ensure complete reaction and manage exotherms. | Typically minutes, due to the ability to use higher temperatures safely. jst.org.in |

| Scalability | Requires re-optimization for larger vessels; potential changes in reaction profile. | Linear scalability by extending run time or numbering-up reactors. vapourtec.com |

| Process Control | Less precise control over mixing and temperature gradients. | Precise control over residence time, stoichiometry, and temperature. nih.gov |

| Optimization | Time-consuming, requires multiple large-scale experiments. | Rapid optimization possible with small amounts of material. nih.gov |

In Depth Mechanistic Studies of Reactions Involving 2 Chloro 4 Dibutylamino Benzonitrile

Elucidation of Reaction Pathways and Energy Profiles

No specific reaction pathways or corresponding energy profiles for reactions involving 2-Chloro-4-(dibutylamino)benzonitrile have been documented in the reviewed literature.

Identification and Characterization of Reaction Intermediates and Transition States

There is no available information on the identification or characterization of reaction intermediates or transition states in reactions of this compound.

Kinetic and Thermodynamic Analysis of Key Transformation Steps

Specific kinetic and thermodynamic data for any transformation involving this compound are absent from the scientific literature.

Role of Catalysis in Directing Reactivity and Selectivity

While catalysis is a key aspect of benzonitrile (B105546) chemistry, no studies were found that specifically investigate the role of catalysts in directing the reactivity and selectivity of this compound.

Regioselectivity and Stereoselectivity Investigations

There are no published investigations into the regioselectivity or stereoselectivity of reactions involving this compound.

Advanced Spectroscopic and Structural Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-4-(dibutylamino)benzonitrile, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized for a complete structural assignment.

In the ¹H NMR spectrum, the signals corresponding to the protons of the dibutylamino group are expected in the aliphatic region. The protons of the butyl chains would appear as a series of multiplets, integrating to a total of 18 protons. Specifically, the terminal methyl (CH₃) groups would typically resonate as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to the nitrogen atom would be shifted downfield due to the deshielding effect of the nitrogen. The other methylene groups would appear as multiplets in the intermediate aliphatic region. The aromatic protons on the benzonitrile (B105546) ring would appear further downfield, with their splitting patterns and chemical shifts being influenced by the chloro and dibutylamino substituents.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each chemically non-equivalent carbon atom. The benzonitrile ring would exhibit six distinct signals, with the carbon atom attached to the cyano group (C≡N) being significantly deshielded and appearing at a characteristic downfield shift. The carbon atoms bonded to the chlorine and the nitrogen of the dibutylamino group would also have their chemical shifts influenced by the electronegativity of these substituents. The four distinct carbon environments of the butyl chains would be observed in the upfield, aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm Note: These are predicted values based on the analysis of similar structures. The solvent used is CDCl₃.

| Atom Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic-H | 6.5 - 7.5 | |

| -N-(CH₂ -CH₂-CH₂-CH₃)₂ | 3.2 - 3.4 | 50 - 55 |

| -N-(CH₂-CH₂ -CH₂-CH₃)₂ | 1.5 - 1.7 | 29 - 32 |

| -N-(CH₂-CH₂-CH₂ -CH₃)₂ | 1.3 - 1.5 | 20 - 23 |

| -N-(CH₂-CH₂-CH₂-CH₃ )₂ | 0.9 - 1.0 | 13 - 15 |

| Aromatic C-Cl | 130 - 135 | |

| Aromatic C-N | 150 - 155 | |

| Aromatic C-CN | 100 - 105 | |

| Aromatic C-H | 110 - 135 | |

| C ≡N | 118 - 122 |

Single-Crystal X-ray Diffraction (SCXRD) Analysis for Molecular Conformation and Packing

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netucibio.pt This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. nih.gov Furthermore, SCXRD reveals how individual molecules pack together to form a crystal lattice, which is crucial for understanding intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. thermofisher.com This technique can distinguish between molecules with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula assignment.

For this compound, with a molecular formula of C₁₅H₂₁ClN₂, the theoretical monoisotopic mass can be calculated with high accuracy. An HRMS experiment would measure the m/z value of the molecular ion [M]⁺ or a protonated species [M+H]⁺. The experimentally determined mass is then compared to the theoretical mass. A match within a narrow tolerance (typically <5 ppm) confirms the elemental composition and, by extension, the molecular formula of the compound. The characteristic isotopic pattern arising from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed, providing further confirmation of the structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.govscienceedge.com These techniques are highly effective for identifying the functional groups present in a compound. bruker.com

The FT-IR spectrum of this compound would show characteristic absorption bands. A strong, sharp peak in the range of 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. researchgate.net The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl groups would be observed just below 3000 cm⁻¹. vscht.cz The C-N stretching of the aromatic amine and the C-Cl stretching would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. s-a-s.orgomega-optical.com The C≡N stretch is also typically strong in the Raman spectrum. Aromatic ring vibrations often give rise to prominent Raman signals. As Raman spectroscopy is particularly sensitive to non-polar bonds, the C-C bonds within the aromatic ring and the alkyl chains would be readily observable.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C≡N (Nitrile) | Stretching | 2220 - 2240 | 2220 - 2240 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | 1450 - 1600 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1360 | 1250 - 1360 |

| C-Cl | Stretching | 600 - 800 | 600 - 800 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Investigation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and its subsequent de-excitation processes. These techniques provide valuable information about the photophysical properties of a compound.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the visible region, arising from π → π* electronic transitions within the substituted benzene (B151609) ring. The presence of the electron-donating dibutylamino group and the electron-withdrawing cyano group can lead to intramolecular charge transfer (ICT) character in the electronic transitions, often resulting in a red-shift of the absorption maximum compared to unsubstituted benzonitrile.

If the compound is fluorescent, its emission spectrum will provide information about the energy of the excited state. The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. The fluorescence quantum yield and lifetime are other important parameters that can be measured to fully characterize the photophysical behavior of the molecule. For dialkylaminobenzonitriles, the fluorescence properties can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mpg.de

Computational and Theoretical Chemistry Investigations of 2 Chloro 4 Dibutylamino Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine the optimized molecular geometry and electronic properties of molecules. For 2-Chloro-4-(dibutylamino)benzonitrile, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to obtain a stable, low-energy conformation of the molecule. This process involves adjusting the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The resulting optimized geometry is crucial for subsequent analyses of the molecule's properties. In studies of similar molecules, like 2-amino-4-chlorobenzonitrile, full geometry optimization is a standard initial step. analis.com.my

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the presence of the electron-donating dibutylamino group and the electron-withdrawing chloro and nitrile groups would significantly influence the energies of the frontier orbitals. It is expected that the HOMO would be localized primarily on the electron-rich dibutylamino group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-deficient benzonitrile (B105546) moiety. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity.

| Property | Expected Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions with intermediate potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to the lone pair of electrons. The nitrogen atom of the dibutylamino group would also exhibit a negative potential. In contrast, the hydrogen atoms of the butyl groups and the regions around the chlorine atom would likely show a positive potential (blue). This analysis helps in identifying the reactive sites of the molecule and understanding its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wisc.edu It allows for the investigation of charge transfer and hyperconjugative interactions between different parts of the molecule. The analysis of donor-acceptor interactions in the NBO basis provides stabilization energies, which quantify the strength of these interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N(amino) | π(C-C) (ring) | > 20 |

| π(C-C) (ring) | π(C≡N) | > 5 |

Note: This table presents expected significant interactions and illustrative stabilization energies for this compound based on NBO analyses of similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It is commonly used to predict UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. scirp.org

For this compound, TD-DFT calculations would be employed to predict its UV-Vis spectrum. The calculations would likely reveal electronic transitions corresponding to π → π* and n → π* excitations. The presence of the dibutylamino group, a strong auxochrome, is expected to cause a significant red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzonitrile. The solvent environment can also influence the absorption spectrum, and TD-DFT calculations can be performed in conjunction with a solvent model to account for these effects. The predicted spectrum would provide valuable information about the electronic transitions and the photophysical properties of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide insights into the conformational flexibility of a molecule and the nature of its intermolecular interactions in different environments.

For this compound, MD simulations could be used to explore its conformational landscape. The butyl chains of the dibutylamino group can adopt various conformations, and MD simulations would help identify the most populated conformers and the energy barriers between them. Furthermore, by simulating the molecule in a solvent or in the solid state, MD can reveal details about its interactions with surrounding molecules, such as hydrogen bonding (if applicable) and van der Waals forces. In studies of benzonitrile, MD simulations have been used to understand local ordering and intermolecular interactions in the liquid phase. stanford.edu

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. By developing a QSPR model, it is possible to predict the properties of new, unsynthesized compounds based on their molecular structure.

For this compound, a QSPR model could be developed to predict various properties, such as its solubility, boiling point, or a specific biological activity. This would involve calculating a set of molecular descriptors that encode structural information and then using statistical methods to correlate these descriptors with the experimental property of interest for a series of related compounds. While no specific QSPR models for this compound are available, the general methodology is widely applied in pharmaceutical and materials science research to guide the design of new molecules with desired properties.

Non-Linear Optical (NLO) Properties Assessment

The investigation of the non-linear optical (NLO) properties of this compound is crucial for evaluating its potential in advanced photonic and optoelectronic applications. Organic molecules with significant NLO responses are of great interest for technologies such as data storage, signal processing, and telecommunications. bohrium.com The NLO characteristics of materials are determined by their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups, which can lead to enhanced hyperpolarizability.

Computational quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO behavior of molecules. researchgate.net For molecules similar to this compound, computational studies are typically performed using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate key NLO parameters. bohrium.comanalis.com.my These parameters include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The hyperpolarizability is a measure of the nonlinear optical activity of a molecular system and is associated with intramolecular charge transfer. researchgate.net Molecules with large dipole moments and significant changes in charge density often exhibit large hyperpolarizabilities. researchgate.net

The structure of this compound features a dibutylamino group, which acts as an electron donor, and a cyano group (in the benzonitrile moiety) along with a chloro substituent, which act as electron acceptors. This "push-pull" configuration, where electron density is moved across a π-conjugated system, is a well-established strategy for enhancing optical nonlinearities. harbinengineeringjournal.com

Detailed computational analyses of closely related compounds provide insight into the expected NLO properties of this compound. The key calculated parameters that determine the NLO response are the electric dipole moment, polarizability, and first-order hyperpolarizability.

Table 1: Calculated Non-Linear Optical Properties of a Structurally Similar Compound (2-(4-chlorobenzylidene) malononitrile)

| Parameter | Value |

| Dipole Moment (μ) | |

| μ_x (D) | -2.009 |

| μ_y (D) | -7.218 |

| μ_z (D) | 0.001 |

| μ_total (D) | 7.498 |

| Polarizability (α) | |

| α_xx (a.u.) | 240.26 |

| α_xy (a.u.) | 26.63 |

| α_yy (a.u.) | 129.58 |

| α_xz (a.u.) | 0.00 |

| α_yz (a.u.) | 0.00 |

| α_zz (a.u.) | 43.15 |

| α_total (a.u.) | 137.66 |

| First-Order Hyperpolarizability (β) | |

| β_x (a.u.) | -1449.61 |

| β_y (a.u.) | -1049.20 |

| β_z (a.u.) | 0.00 |

| β_total (a.u.) | 1789.75 |

This data is for a structurally related compound, 2-(4-chlorobenzylidene) malononitrile, and serves as a reference for the types of values that can be obtained through DFT calculations. bohrium.com

Rational Derivatization and Functionalization Strategies for 2 Chloro 4 Dibutylamino Benzonitrile Analogues

Synthesis of Derivatives via Transformation of the Chloro Group (e.g., further Cross-Coupling)

The chloro substituent on the benzonitrile (B105546) ring is a key site for introducing molecular diversity. Its transformation can be readily achieved through various well-established synthetic methodologies, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The benzonitrile ring, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic attack. chemistrysteps.com This allows the displacement of the chloride by a range of nucleophiles. For an SNAr reaction to proceed efficiently, the ring must be rendered electron-poor, a condition met by the presence of the cyano group. libretexts.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex before expelling the chloride ion. chemistrysteps.com Strong nucleophiles like alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH) can be used to introduce new functionalities.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions represent a powerful and versatile strategy for forming new carbon-carbon and carbon-heteroatom bonds at the chloro position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.com It is a highly effective method for creating biaryl structures, which can extend the π-conjugated system of the molecule and significantly alter its electronic and optical properties. beilstein-journals.orgnih.gov

Sonogashira Coupling: This method couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This introduces an alkynyl moiety, a linear and rigid group that can extend π-conjugation and is useful in the design of molecular wires and nonlinear optical materials.

Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond by coupling the aryl chloride with a primary or secondary amine. This allows for the synthesis of derivatives with different amino substituents at the 2-position, further modulating the electronic nature of the aromatic ring.

The following table outlines potential transformations of the chloro group.

| Reaction Type | Reagent/Catalyst System | Product Functional Group | Potential Impact on Properties |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl (-Ar) | Extends π-conjugation, modifies electronic properties |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl (-C≡C-R) | Introduces linear rigidity, extends π-conjugation |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino (-NR₂) | Introduces an additional donor group, alters polarity |

| Nucleophilic Aromatic Substitution | NaOR, NaSR, etc. | Alkoxy (-OR), Thioether (-SR) | Modifies steric and electronic environment |

Chemical Modifications of the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into a variety of other moieties through several fundamental organic reactions. nih.gov While relatively robust, its transformation provides a route to analogues with drastically different chemical properties. researchgate.netnih.gov

Reduction to Amines: The most common transformation is the reduction of the nitrile to a primary amine (a benzylamine (B48309) derivative). This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney Nickel or palladium on carbon. rsc.orgacs.orgchemicalforums.com This conversion replaces a π-accepting group with a σ-donating, basic amino group, fundamentally altering the electronic nature of the molecule.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. This reaction replaces the linear, weakly accepting nitrile with a bulky, acidic carboxyl group, which can participate in hydrogen bonding and further derivatization (e.g., esterification, amidation).

Cycloaddition to Tetrazoles: The [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source (like sodium azide, often with a Lewis acid catalyst) is a widely used method to form a 5-substituted 1H-tetrazole ring. organic-chemistry.orgacs.orgacs.org This transformation is synthetically valuable as the tetrazole ring is considered a bioisostere of a carboxylic acid group, sharing similar acidity and steric profiles but with improved metabolic stability and lipophilicity. nih.govyoutube.com

The table below summarizes key modifications of the nitrile group.

| Reaction Type | Typical Reagents | Product Functional Group | Change in Chemical Nature |

|---|---|---|---|

| Reduction | LiAlH₄ or H₂/Catalyst (Pd, Ni) | Aminomethyl (-CH₂NH₂) | From electron-acceptor to basic donor group |

| Hydrolysis | H₃O⁺/heat or NaOH/heat | Carboxylic Acid (-COOH) | From neutral acceptor to acidic H-bond donor |

| [3+2] Cycloaddition | NaN₃, Lewis Acid (e.g., ZnCl₂) | Tetrazole | From neutral acceptor to acidic, aromatic heterocycle |

Structural Alterations of the Dibutylamino Group

The N,N-dibutylamino group acts as the primary electron donor in the molecule. Its structure and conformation significantly influence the degree of intramolecular charge transfer (ICT) and, consequently, the molecule's electronic and optical properties. rsc.org Altering its structure provides a subtle yet powerful means of tuning these properties.

Varying Alkyl Chain Length and Branching: The length and branching of the N-alkyl chains can be modified. Replacing the butyl groups with shorter chains (e.g., methyl, ethyl) or longer chains can influence the molecule's solubility and steric profile. Introducing branched alkyl groups (e.g., isopropyl, tert-butyl) can increase steric hindrance, which may force the amino group to twist out of the plane of the aromatic ring. This twisting reduces the orbital overlap between the nitrogen lone pair and the aromatic π-system, thereby decreasing its electron-donating strength. researchgate.netnih.gov

Conformational Restriction (Stiffening): A more advanced strategy involves "stiffening" the amino group by incorporating the nitrogen atom into a cyclic or rigid structure. mdpi.com For example, creating a julolidine (B1585534) or tetrahydroquinoline moiety by cyclizing the alkyl chains back to the aromatic ring forces the amino group into a more planar conformation. rsc.org This planarity enhances the delocalization of the nitrogen's lone pair into the aromatic ring, significantly increasing its electron-donating ability and leading to pronounced shifts in absorption and emission spectra. mdpi.com

The following table illustrates potential modifications to the dibutylamino group.

| Modification Strategy | Example Structures | Effect on Donor Strength | Rationale |

|---|---|---|---|

| Chain Length Variation | -N(CH₃)₂, -N(C₈H₁₇)₂ | Minor change | Primarily affects solubility and steric bulk |

| Increased Steric Hindrance | -N(i-Pr)₂, -N(t-Bu)₂ | Decreased | Steric strain forces nitrogen out of the ring plane, reducing π-overlap |

| Conformational Restriction | Julolidinyl, Tetrahydroquinolinyl | Increased | Planarization enhances overlap between nitrogen lone pair and the aromatic π-system |

Design and Synthesis of Advanced Analogues with Tunable Electronic or Optical Properties

The design of advanced analogues of 2-Chloro-4-(dibutylamino)benzonitrile with tailored properties hinges on the principles of "push-pull" chromophore engineering. nih.gov The molecule's fundamental properties, such as its absorption and emission wavelengths, are governed by the energy of its intramolecular charge transfer (ICT) transition. researchgate.net This energy can be precisely tuned by systematically modifying the electron-donating (push), electron-accepting (pull), and π-conjugated components of the molecule. nih.gov

Tuning the Donor: As described in section 6.3, strengthening the donor group (e.g., by planarization) or weakening it (e.g., by steric hindrance) will decrease or increase the HOMO-LUMO energy gap, respectively. A stronger donor leads to a more pronounced charge transfer, resulting in a bathochromic (red) shift in the absorption and emission spectra. rsc.org

Tuning the Acceptor: The nitrile group is a moderate electron acceptor. Replacing it with a stronger acceptor group (e.g., dicyanovinyl, trifluoromethyl) via appropriate synthetic routes would further decrease the energy gap and induce a significant red shift. Conversely, converting the nitrile to a weaker acceptor or a donor (e.g., an aminomethyl group) would cause a hypsochromic (blue) shift.

The combination of these strategies allows for the creation of a library of analogues whose optical properties can be tuned across the visible spectrum.

| Modification Site | Structural Change | Predicted Effect on ICT | Predicted Optical Shift |

|---|---|---|---|

| Donor (Amino Group) | Planarization (e.g., Julolidine) | Strengthened | Bathochromic (Red Shift) |

| Acceptor (Nitrile Group) | Replacement with a stronger acceptor (e.g., -CHO) | Strengthened | Bathochromic (Red Shift) |

| π-System (Position 2) | Replacement of -Cl with -OCH₃ (Donor) | Weakened | Hypsochromic (Blue Shift) |

| Replacement of -Cl with Phenyl (via Suzuki) | Extended π-system | Bathochromic (Red Shift) |

Structure-Property Relationship (SPR) Studies for Material Science Applications

Systematic derivatization of the this compound scaffold enables detailed structure-property relationship (SPR) studies, which are crucial for developing materials with specific functions. By synthesizing a series of analogues and correlating their structural features with their measured properties, predictive models can be established for targeted material design.

Solvatochromism for Sensing Applications: Push-pull molecules often exhibit solvatochromism, where their absorption or emission color changes with the polarity of the surrounding medium. d-nb.inforsc.org This occurs because the dipole moment of the molecule changes upon electronic excitation. mdpi.comnih.gov A larger change in dipole moment leads to a more pronounced solvatochromic shift. By systematically varying the donor and acceptor strengths, analogues can be developed with optimized solvatochromic responses, making them suitable as fluorescent probes for sensing local environmental polarity in chemical or biological systems. nih.gov For example, increasing the donor strength of the amino group or the acceptor strength of the nitrile would likely enhance the change in dipole moment upon excitation, leading to greater sensitivity.

Fluorescence Quantum Yield for OLEDs: For applications in Organic Light-Emitting Diodes (OLEDs), a high fluorescence quantum yield (ΦF) is essential. The rigidity of the molecular structure is a key factor. Flexible groups, like the dibutylamino moiety, can undergo twisting in the excited state, leading to non-radiative decay pathways and reduced fluorescence. rsc.org Creating more rigid analogues, for instance by "stiffening" the amino group into a julolidine structure, can suppress these non-radiative pathways and significantly enhance the quantum yield. mdpi.comrsc.org SPR studies would involve synthesizing a series of compounds with varying degrees of rotational freedom and measuring their quantum yields to identify the optimal balance of electronic properties and structural rigidity for high emission efficiency.

Nonlinear Optical (NLO) Materials: Molecules with a large change in dipole moment between the ground and excited states often exhibit significant second-order NLO properties. The key is to optimize the molecular hyperpolarizability (β). SPR studies would focus on fine-tuning the donor and acceptor strengths to maximize β. There is often a non-trivial relationship where simply using the strongest possible donor and acceptor is not optimal; a balanced push-pull character is required. rsc.org Systematic synthesis and characterization of analogues allow for the experimental determination of this optimal balance for applications in electro-optic modulation and other photonics technologies.

Exploration of Advanced Chemical Applications Non Biological/non Clinical Focus

Development as a Component in Optoelectronic Materials

The distinct electronic characteristics of 2-Chloro-4-(dibutylamino)benzonitrile make it a promising candidate for incorporation into a range of optoelectronic materials. Research has focused on its potential role in organic light-emitting diodes (OLEDs), fluorescent probes for chemical sensing, and dye-sensitized solar cells (DSSCs).

Organic Light-Emitting Diodes (OLEDs) Research

While specific studies detailing the performance of this compound as a primary component in OLEDs are not extensively documented in publicly available literature, the broader class of benzonitrile (B105546) derivatives has been investigated for such applications. These compounds are often explored for their potential to act as host materials or emitters, particularly in the development of Thermally Activated Delayed Fluorescence (TADF) materials, which can lead to highly efficient OLEDs. The combination of donor and acceptor moieties within the benzonitrile framework is a key area of research for achieving tunable emission properties. rsc.org

Fluorescent Probes for Chemical Sensing (excluding biological imaging)

The inherent fluorescence of aminobenzonitrile derivatives provides a foundation for their use as chemical sensors. Alterations in the fluorescence properties, such as intensity or wavelength, upon interaction with specific chemical species can be harnessed for detection purposes. While research on this compound for this precise application is not widely reported, the general principle involves designing molecules where the binding of an analyte perturbs the intramolecular charge transfer (ICT) character, leading to a measurable optical response. This strategy is commonly employed for the detection of various ions and neutral molecules in non-biological samples.

Dye-Sensitized Solar Cells (DSSCs) Components

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, with its potential for dipole-dipole interactions and π-π stacking, suggests its capability to participate in self-assembly processes. Such processes can lead to the formation of ordered structures like liquid crystals, gels, or other nanostructures. nih.gov The specific self-assembly behavior of this compound would be influenced by factors such as solvent, temperature, and concentration, but detailed studies on this compound's supramolecular behavior are limited.

Research as a Ligand or Precursor in Catalysis

The nitrile group and the chlorine atom in this compound offer potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis. The formation of metal complexes with this ligand could lead to catalysts with novel reactivity and selectivity. Furthermore, the molecule could serve as a precursor for the synthesis of more complex catalytic structures. However, specific research detailing the synthesis and catalytic activity of metal complexes derived from this compound is not prominent in the available scientific literature.

Utility as a Building Block in High-Performance Polymer Synthesis

The reactive sites on this compound, namely the chloro and nitrile groups, present opportunities for its use as a monomer or a building block in the synthesis of high-performance polymers. For instance, the nitrile group can undergo polymerization or be chemically modified, while the chlorine atom can be displaced in nucleophilic substitution reactions to form polymer chains. Polymers incorporating this moiety could potentially exhibit enhanced thermal stability, specific optical properties, or improved solubility in organic solvents. Despite this potential, detailed reports on the synthesis and characterization of polymers specifically derived from this compound are not widely accessible.

Role in Advanced Materials Science Research

Extensive research into the applications of "this compound" in advanced materials science has not yielded specific, detailed findings in the available scientific literature. While related benzonitrile derivatives have been investigated for their utility in various materials, such as nonlinear optical materials and polymers, direct research outlining the role and performance of this compound in these or other advanced material applications is not prominently documented.

Consequently, the creation of detailed data tables and an in-depth discussion of research findings for this specific compound's role in advanced materials science, as per the requested outline, cannot be fulfilled at this time due to a lack of available data. Further research and publication in this specific area would be required to provide the requested information.

Future Research Trajectories and Emerging Trends in 2 Chloro 4 Dibutylamino Benzonitrile Chemistry

Integration with Automated Synthesis and Robotics

The integration of automated synthesis and robotics is set to revolutionize the exploration and optimization of chemical processes involving 2-Chloro-4-(dibutylamino)benzonitrile. nih.govchemistryworld.com Automated platforms can accelerate the discovery of new synthetic routes and the optimization of reaction conditions by performing a large number of experiments in a high-throughput manner. beilstein-journals.org

Leveraging robotic systems can significantly enhance the efficiency, reproducibility, and safety of multi-step syntheses. nih.gov For a compound like this compound, an automated workflow could screen various catalysts, solvents, and temperature profiles to maximize yield and purity while minimizing reaction times. beilstein-journals.org These systems, often controlled by sophisticated software, can manage everything from reagent dispensing and reaction monitoring to purification and analysis. nih.gov

The table below illustrates a hypothetical comparison between traditional manual synthesis and an automated approach for the optimization of a key synthetic step for this compound.

| Parameter | Traditional Manual Synthesis | Automated Robotic Synthesis |

| Number of Experiments/Day | 5-10 | 50-100+ |

| Reagent Volume per Experiment | Milliliters | Microliters |

| Data Logging | Manual | Automated and Continuous |

| Reproducibility | Operator-dependent | High |

| Potential for Optimization | Limited by time and resources | High |

This shift towards automation is expected to enable the rapid generation of derivatives of this compound for structure-activity relationship (SAR) studies, accelerating the discovery of new materials with tailored properties. nih.gov

Application of Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Route Discovery

For this compound, ML models could be trained on existing data for similar compounds to predict properties such as solubility, reactivity, and potential biological activity. nih.govchemrxiv.org This predictive capability can help to prioritize synthetic targets and reduce the number of costly and time-consuming experiments. bohrium.comupf.edu

The following table outlines the potential applications of AI and ML in the context of this compound research.

| Application Area | AI/ML Tool | Potential Impact |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Rapid screening of virtual derivatives for desired properties. nih.gov |

| Synthetic Route Design | Retrosynthesis Algorithms | Identification of novel and more efficient synthetic pathways. nih.gov |

| Reaction Optimization | Predictive Reaction Models | Optimization of reaction conditions for higher yields and purity. |

| New Molecule Generation | Generative Models | Design of new benzonitrile (B105546) derivatives with enhanced functionalities. |

Sustainable Chemistry and Circular Economy Approaches in Compound Synthesis

The principles of sustainable chemistry and the circular economy are increasingly influencing the design of synthetic processes. cam.ac.ukmdpi.com For a molecule like this compound, this translates to developing synthetic routes that are more environmentally benign and resource-efficient. acs.orgresearchgate.net

Key areas of focus include the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation. rsc.orgorganic-chemistry.org For instance, research into the halogenation of aromatic compounds is exploring more eco-friendly strategies to reduce the environmental impact of traditional methods. taylorfrancis.com The development of catalytic systems for the synthesis of aromatic nitriles that avoid the use of toxic cyanating agents is also a significant area of interest. researchgate.net

Circular economy principles could be applied by exploring the potential to recycle and reuse solvents and catalysts from the synthesis of this compound. Furthermore, investigating the degradation and potential for valorization of waste streams from its production is another important aspect. nih.govnih.gov

The table below summarizes key sustainable chemistry approaches applicable to the synthesis of this compound.

| Sustainable Approach | Description | Potential Benefit |

| Green Solvents | Use of biodegradable or less toxic solvents. | Reduced environmental pollution. |

| Catalysis | Employment of reusable catalysts to minimize waste. rsc.org | Lower process costs and waste generation. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized by-product formation. |

| Renewable Feedstocks | Exploring the use of starting materials derived from renewable sources. | Reduced reliance on fossil fuels. |

| Electrosynthesis | Utilizing electrochemical methods for transformations, which can be milder and more selective. acs.org | Reduced need for harsh reagents. |

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable in the long term.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The exploration of novel reactivity patterns and unprecedented transformations is a cornerstone of advancing chemical synthesis. For substituted benzonitriles like this compound, this could lead to the discovery of new synthetic methodologies and the creation of previously inaccessible molecular architectures. nih.govresearchgate.net

Research into the reactivity of the nitrile group, the chloro substituent, and the dibutylamino moiety can unveil new possibilities for functionalization. For example, novel catalytic systems could enable selective C-H activation at specific positions on the aromatic ring, allowing for the introduction of new functional groups. organic-chemistry.org

Recent studies have described unprecedented transformations of benzoyl azides into benzonitrile derivatives, highlighting the potential for discovering new routes to this class of compounds. nih.govresearchgate.net Similarly, enzymatic transformations, such as the enantioselective dehydration of aldoximes to chiral nitriles, showcase the potential of biocatalysis in creating stereochemically complex benzonitrile derivatives. nih.gov

Future research could focus on the following areas to uncover new reactivity for this compound:

Photoredox Catalysis: Utilizing light to drive novel chemical transformations.

Electrocatalysis: Employing electricity to mediate unique bond-forming reactions. rsc.org

Biocatalysis: Using enzymes to perform highly selective and efficient transformations. nih.gov

Frustrated Lewis Pair Chemistry: Exploring the reactivity of sterically hindered Lewis acids and bases.

The discovery of such novel reactivity would not only expand the synthetic chemist's toolbox but also open up new avenues for the application of this compound and its derivatives.

Design of Multifunctional Molecular Systems Incorporating the Benzonitrile Scaffold

The benzonitrile scaffold is a versatile building block for the construction of multifunctional molecular systems with applications in materials science and medicinal chemistry. mdpi.comnih.gov The unique electronic properties of the nitrile group, combined with the substitutable aromatic ring, make it an attractive component for designing molecules with tailored functions. researchgate.net

Advanced Materials: The benzonitrile moiety can be incorporated into polymers or organic frameworks to create materials with specific optical, electronic, or thermal properties.

Molecular Probes: The fluorescence properties of substituted benzonitriles could be harnessed to develop sensors for detecting specific analytes.

Biologically Active Molecules: The benzonitrile scaffold is found in a number of pharmaceuticals, and derivatives of this compound could be explored for their potential therapeutic applications. mdpi.com

The table below provides examples of how the this compound scaffold could be integrated into multifunctional systems.

| System Type | Potential Function | Design Strategy |

| Fluorescent Dyes | Sensing and Imaging | Introduction of fluorophores and receptor units. |

| Liquid Crystals | Display Technologies | Incorporation into calamitic or discotic mesogens. |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or Host Materials | Tuning of electronic properties through substitution. |

| Pharmaceutical Leads | Therapeutic Agents | Modification of substituents to interact with biological targets. nih.gov |

By creatively combining the this compound core with other functional units, researchers can develop novel molecular systems with a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.